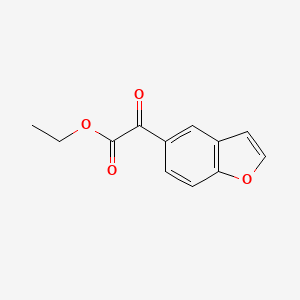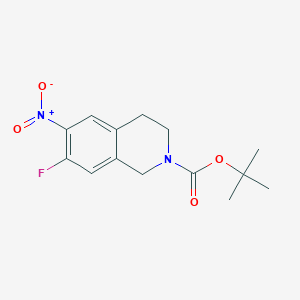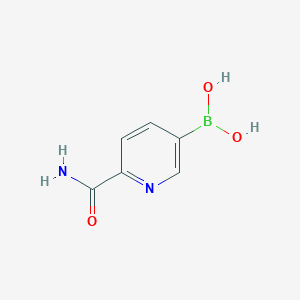
4-乙基-1,3-恶唑-5-羧酸
描述
4-Ethyl-1,3-oxazole-5-carboxylic acid is a heterocyclic organic compound belonging to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is characterized by the presence of an ethyl group at the 4-position of the oxazole ring and a carboxylic acid functional group at the 5-position. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Heterocyclic Synthesis: One common method involves the cyclization of 2-ethyl-4-oxo-4,5-dihydro-1,3-oxazole-5-carboxylic acid. This cyclization can be achieved using dehydrating agents such as phosphorus oxychloride (POCl3) under controlled temperature conditions.
Oxidation of Ethyl Oxazoline: Another approach is the oxidation of ethyl oxazoline derivatives. This process typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of 4-ethyl-1,3-oxazole-5-carboxylic acid often employs continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent product quality and minimize environmental impact.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or aldehydes.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogenating agents like bromine (Br2) or chloroform (CHCl3) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ethyl 4-ethyl-1,3-oxazole-5-carboxylate, 4-ethyl-1,3-oxazole-5-carboxamide.
Reduction: 4-Ethyl-1,3-oxazol-5-ol, 4-ethyl-1,3-oxazol-5-al.
Substitution: 4-Bromo-4-ethyl-1,3-oxazole-5-carboxylic acid, 4-chloro-4-ethyl-1,3-oxazole-5-carboxylic acid.
科学研究应用
4-Ethyl-1,3-oxazole-5-carboxylic acid has found applications in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Oxazoles
are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring. They are found in many biologically active molecules and have been the subject of extensive research due to their potential therapeutic applications .
Target of Action
These include enzymes, receptors, and ion channels, among others .
Mode of Action
The mode of action of oxazole derivatives can vary widely depending on the specific compound and its target. Some oxazole derivatives have been found to inhibit enzyme activity, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Oxazole derivatives can influence a variety of biochemical pathways depending on their specific targets. For example, some oxazole derivatives have been found to inhibit the synthesis of certain proteins, while others may influence signal transduction pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of oxazole derivatives can vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
Result of Action
The molecular and cellular effects of oxazole derivatives can vary depending on the specific compound and its target. These effects can range from changes in cell signaling and gene expression to the inhibition of cell growth .
Action Environment
The action, efficacy, and stability of oxazole derivatives can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules .
相似化合物的比较
4-Ethyl-1,3-oxazole-5-carboxylic acid is unique due to its specific structural features, such as the ethyl group and the carboxylic acid moiety. Similar compounds include:
1,3-Oxazole-5-carboxylic acid: Lacks the ethyl group, resulting in different chemical and biological properties.
4-Methyl-1,3-oxazole-5-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and biological activity.
5-Oxazolecarboxylic acid: A simpler analog without any alkyl substituents on the oxazole ring.
These compounds share the oxazole core but differ in their substituents, which can significantly impact their chemical behavior and applications.
属性
IUPAC Name |
4-ethyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAIQFNTWYCLSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947145-27-9 | |
| Record name | 4-ethyl-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)
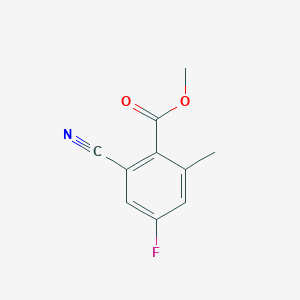
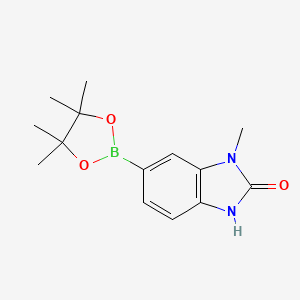
![[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1442184.png)
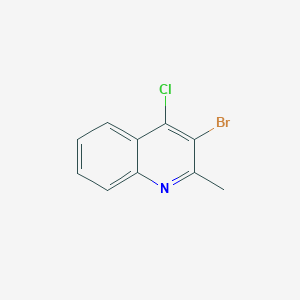
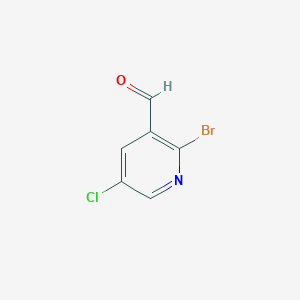
![3-Oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-methoxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B1442191.png)
![7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442192.png)

